Potassium bis((perfluoropropyl)sulfonyl)amide
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Overview
Description
Potassium bis((perfluoropropyl)sulfonyl)amide is a chemical compound known for its unique properties and applications in various fields. It is a white crystalline solid that is soluble in water and has a molecular formula of C6F12KNO4S2. This compound is particularly noted for its stability and reactivity, making it valuable in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium bis((perfluoropropyl)sulfonyl)amide typically involves the reaction of perfluoropropylsulfonyl fluoride with potassium amide. The reaction is carried out in an aprotic solvent such as tetrahydrofuran at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
C3F7SO2F+KNH2→C6F12KNO4S2+HF
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process includes rigorous purification steps to remove any impurities and ensure the product meets industrial standards.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reactions are typically carried out in polar aprotic solvents at moderate temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically sulfonamide derivatives.
Oxidation Reactions: The products depend on the specific oxidizing agent used but generally include oxidized forms of the sulfonyl group.
Scientific Research Applications
Potassium bis((perfluoropropyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Potassium bis((perfluoropropyl)sulfonyl)amide involves its ability to act as a nucleophile in various chemical reactions. The sulfonyl group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Potassium bis(fluorosulfonyl)imide
- Lithium bis(trifluoromethanesulfonyl)imide
- Sodium bis(perfluoroethylsulfonyl)imide
Comparison: Potassium bis((perfluoropropyl)sulfonyl)amide is unique due to its specific perfluoropropyl group, which imparts distinct chemical properties compared to other similar compounds. For example, it has different solubility and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C6F14KNO4S2 |
---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
potassium;bis(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)azanide |
InChI |
InChI=1S/C6F14NO4S2.K/c7-1(8,3(11,12)13)5(17,18)26(22,23)21-27(24,25)6(19,20)2(9,10)4(14,15)16;/q-1;+1 |
InChI Key |
DUZGRBLGIBSQJY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
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